molecular formula C9H9ClO2 B186621 5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine CAS No. 116939-11-8

5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine

Cat. No.: B186621
CAS No.: 116939-11-8
M. Wt: 184.62 g/mol
InChI Key: ROFHTLXQUSTDLX-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine is an organic compound characterized by a benzodioxine ring structure with a chloromethyl substituent

Scientific Research Applications

5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The main advantage of CMF over HMF is that it can be produced in high yield under mild conditions directly from raw biomass . Its stability and hydrophobicity markedly facilitate isolation .

Safety and Hazards

5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage. It is also harmful if swallowed and fatal if inhaled .

Future Directions

The future direction of 5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine is promising. It is a versatile chemical which has similar functionality to HMF and in some aspects, shows better properties than HMF . It has been used as a base chemical in the production of biofuels, agrochemical, and pharmaceutical products . This study opens new avenues for the preparation of CMF .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine typically involves the chloromethylation of 2,3-dihydro-1,4-benzodioxine. One common method is the reaction of 2,3-dihydro-1,4-benzodioxine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products Formed:

    Substitution: Products include derivatives with various functional groups replacing the chlorine atom.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The primary product is the methyl derivative of the original compound.

Comparison with Similar Compounds

    2,3-Dihydro-1,4-benzodioxine: Lacks the chloromethyl group but shares the core benzodioxine structure.

    5-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine: Similar structure with a hydroxymethyl group instead of a chloromethyl group.

    5-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine: Contains a bromomethyl group, offering different reactivity compared to the chloromethyl derivative.

Uniqueness: 5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry research.

Properties

IUPAC Name

5-(chloromethyl)-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFHTLXQUSTDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dissolve (2,3-Dihydrobenzo[1,4]dioxin-5-yl)methanol (1.8 g, 10.8 mmol) in dichloromethane (15 mL). Add neat thionyl chloride (2 mL, 27.4 mmol) dropwise to the stirring reaction mixture at 25° C. under nitrogen. Stir the reaction for 15 minutes and concentrate under reduced pressure to obtain 2.0 g (100%) of the desired compound as a yellow oil.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
100%

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